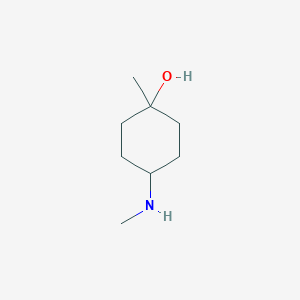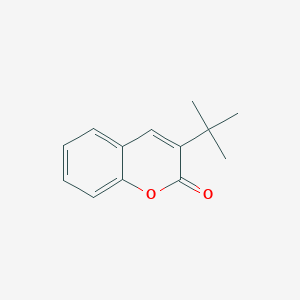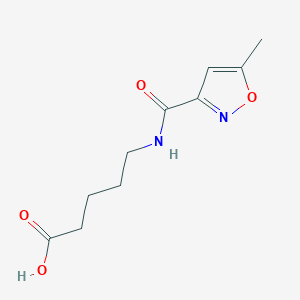
5-(5-Methylisoxazole-3-carboxamido)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Methylisoxazole-3-carboxamido)pentanoic acid is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, where the reactants are combined in large reactors under controlled conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process . Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(5-Methylisoxazole-3-carboxamido)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxamido group to an amine or other derivatives.
Substitution: The isoxazole ring can undergo substitution reactions where one of the hydrogen atoms is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-(5-Methylisoxazole-3-carboxamido)pentanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(5-Methylisoxazole-3-carboxamido)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can form hydrogen bonds and other interactions with these targets, leading to changes in their activity . The carboxamido and pentanoic acid groups can also contribute to the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
5-Methylisoxazole-3-carboxylic acid: This compound is similar in structure but lacks the pentanoic acid group.
5-Methylisoxazole-3-carboxamide: This compound has a similar core structure but different functional groups.
Uniqueness
5-(5-Methylisoxazole-3-carboxamido)pentanoic acid is unique due to the presence of both the carboxamido and pentanoic acid groups, which can enhance its biological activity and binding affinity compared to similar compounds .
Properties
Molecular Formula |
C10H14N2O4 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]pentanoic acid |
InChI |
InChI=1S/C10H14N2O4/c1-7-6-8(12-16-7)10(15)11-5-3-2-4-9(13)14/h6H,2-5H2,1H3,(H,11,15)(H,13,14) |
InChI Key |
BZOOSZCTXRVXML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


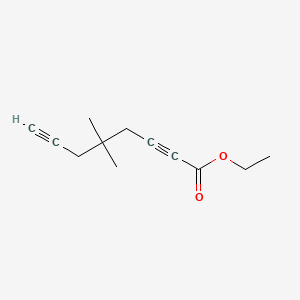
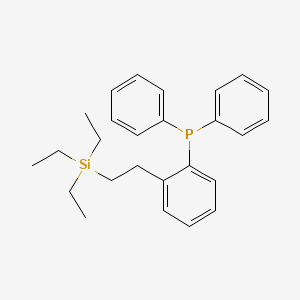
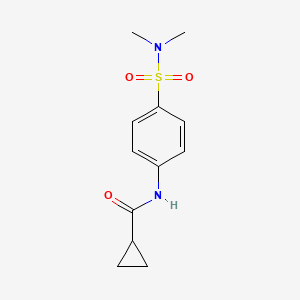
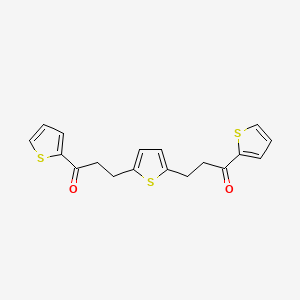
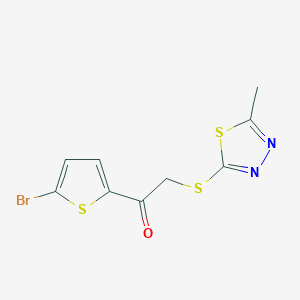
![5-Bromo-4-chlorothieno[2,3-b]pyridine](/img/structure/B14903286.png)
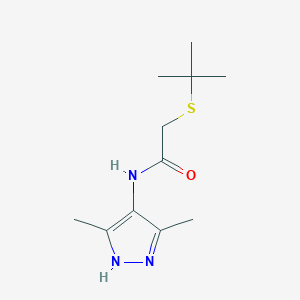
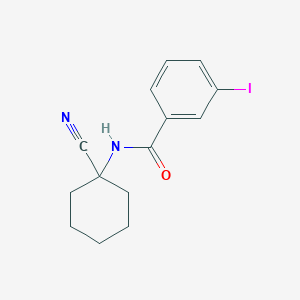
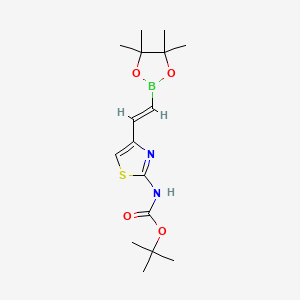
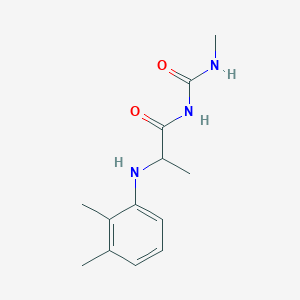
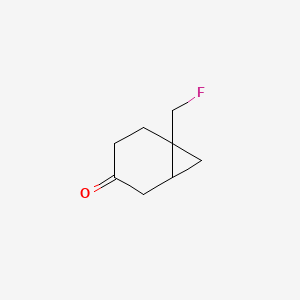
![Ethyl 3-chloro-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylate](/img/structure/B14903322.png)
